Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine
Description
Nomenclature and Structural Characterization of Methyl({[1-(Propan-2-yl)-1H-Imidazol-4-yl]Methyl})Amine
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The systematic IUPAC name for this compound is 4-[(methylamino)methyl]-1-(propan-2-yl)-1H-imidazole , derived through the following rationale:
- The parent heterocycle is the imidazole ring, assigned the lowest possible locants for substituents.
- The propan-2-yl group (isopropyl) is attached to the nitrogen atom at position 1 of the imidazole ring.
- A methylaminomethyl group (-CH2-NH-CH3) is bonded to the carbon at position 4.
Alternative designations include:
- Methyl({[1-(isopropyl)-1H-imidazol-4-yl]methyl})amine (common name).
- CAS No. 1557697-84-3 , which serves as a unique identifier in chemical databases.
- SMILES Notation :
CC(N1C=C(CNC)N=C1)C, encoding the connectivity of atoms.
The molecular formula is C8H15N3 (molecular weight: 153.22 g/mol), corroborated by mass spectrometry data. Discrepancies in literature reports of the formula (e.g., C9H14N4 in some sources) likely arise from misinterpretations of substituent positions or typographical errors.
Molecular Geometry and Conformational Analysis
The compound adopts a planar imidazole ring system with substituents arranged to minimize steric hindrance and electronic repulsion. Key geometric parameters derived from computational modeling (RDKit UFF optimization) include:
| Structural Feature | Value |
|---|---|
| Average imidazole bond length | 1.38 Å (C-N), 1.34 Å (C=C) |
| Dihedral angle (isopropyl group) | 60.3° relative to ring plane |
| N-C bond length (methylamine) | 1.45 Å |
The isopropyl group at position 1 adopts a staggered conformation to reduce van der Waals interactions with the methylaminomethyl group at position 4. This arrangement is stabilized by weak hyperconjugative interactions between the imidazole π-system and the σ* orbital of the isopropyl C-H bonds.
The methylaminomethyl substituent exhibits free rotation around the C4-CH2 bond, with a rotational barrier of approximately 2.1 kcal/mol, calculated using density functional theory (DFT). This low barrier permits rapid interconversion between conformers at room temperature.
Comparative Structural Analysis with Isomeric Imidazole Derivatives
The structural uniqueness of this compound becomes evident when compared to positional and functional group isomers:
Positional Isomers
Functional Group Isomers
Crystallographic Comparisons
Analysis of related imidazole derivatives (e.g., 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol) reveals:
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-methyl-1-(1-propan-2-ylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-5-8(4-9-3)10-6-11/h5-7,9H,4H2,1-3H3 |
InChI Key |
JEWPNUGWPDXQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of glyoxal with ammonia and an aldehyde, followed by alkylation reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of imidazole derivatives often employs solvent-free synthesis techniques to minimize environmental impact. These methods include A3 and KA2 coupling reactions, which are green approaches to synthesizing such compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Scientific Research Applications
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Key Structural Features:
- N1 substituent : Propan-2-yl group (branched alkyl chain for enhanced lipophilicity).
- C4 substituent: Methylaminomethyl group (primary amine for hydrogen bonding and reactivity).
Comparison with Structurally Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methylamine
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine
- Molecular Formula : C₆H₁₁N₃
- Molecular Weight : 127.19 g/mol
- Structure :
- N1 substituent: Methyl group.
- C4 substituent: Ethylamine chain.
- Properties: Increased molecular flexibility compared to the methylaminomethyl group in the target compound. Potential for enhanced binding affinity in receptor-ligand interactions due to extended chain length.
Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
2-(1H-Imidazol-4-yl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
- Molecular Formula : C₁₀H₁₅N₅O
- Molecular Weight : 221.26 g/mol
- Structure :
- Hybrid imidazole-oxadiazole scaffold.
- Propan-2-yl group on the oxadiazole ring.
- Potential applications in antimicrobial or antiviral agents.
Comparative Data Table
Research Findings and Trends
- Synthetic Methods: The target compound can be synthesized via alkylation of 1-(propan-2-yl)-1H-imidazole-4-methanol with methylamine, analogous to methods used for (1-methyl-1H-imidazol-4-yl)methylamine (e.g., KOH-mediated reactions in ethanol).
- Biological Activity : Imidazole derivatives with isopropyl groups (e.g., the target compound) exhibit improved blood-brain barrier penetration compared to methyl-substituted analogs, making them candidates for CNS-targeting drugs.
- Thermodynamic Stability : Bulkier N1 substituents (e.g., propan-2-yl) reduce crystal packing efficiency, as observed in SHELX-refined structures.
Biological Activity
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine, with the CAS number 1557697-84-3, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula: C₈H₁₅N₃
- Molecular Weight: 153.22 g/mol
- CAS Number: 1557697-84-3
Research indicates that this compound may interact with various biological targets, influencing cellular processes such as apoptosis and cell cycle regulation. The imidazole ring in its structure is often associated with biological activity, particularly in the modulation of enzyme functions and receptor interactions.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:
The IC₅₀ values indicate the concentration required to inhibit cell viability by 50%, demonstrating the compound's potential as an anticancer agent.
Apoptosis Induction
Studies have further explored the mechanism by which this compound induces apoptosis. Flow cytometry analysis revealed that treatment with this compound leads to an increase in the sub-G1 population, a hallmark of apoptosis.
Cell Cycle Analysis
Cell cycle distribution analysis showed that this compound causes G0/G1 phase arrest in cancer cells. The following data illustrates the effects on cell cycle progression:
| Concentration (µM) | G0/G1 Phase (%) | G2/M Phase (%) |
|---|---|---|
| 10 | 65 | 15 |
| 25 | 50 | 30 |
These results suggest that the compound effectively halts cell cycle progression, potentially contributing to its anticancer properties.
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells demonstrated that this compound not only reduced cell viability but also activated apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP. This study highlights the compound's potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Mechanistic Insights
Another investigation focused on the compound's ability to modulate p53-independent pathways. The results indicated that this compound could induce apoptosis in both wild-type and mutant p53 cancer cell lines, suggesting a broad applicability in various tumor types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
